molecular formula C8H13N3O B1431016 (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol CAS No. 1443981-35-8

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1431016
CAS No.: 1443981-35-8
M. Wt: 167.21 g/mol
InChI Key: QCNUFJQHEPOZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a cyclobutyl group and a methyl group attached to the triazole ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of cyclobutyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The methanol group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for (5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both a cyclobutyl group and a methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets compared to other triazole derivatives.

Properties

IUPAC Name

(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-7(5-12)9-10-8(11)6-3-2-4-6/h6,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUFJQHEPOZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 6
(5-cyclobutyl-4-methyl-4H-1,2,4-triazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.